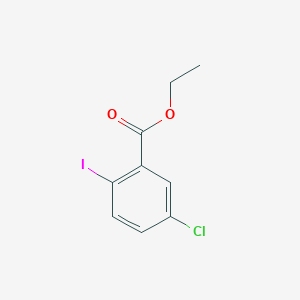

Ethyl 5-chloro-2-iodobenzoate

説明

Ethyl 5-chloro-2-iodobenzoate (ECIB) is an organic compound that is widely used in scientific research and laboratory experiments. It is a colorless solid that has a melting point of 76-77 °C. ECIB is a versatile compound that has a variety of applications in the fields of chemistry, biochemistry, and pharmacology.

科学的研究の応用

Catalyst in Organic Synthesis

Ethyl 5-chloro-2-iodobenzoate is instrumental in the field of organic synthesis. For instance, it facilitates the preparation of oxazole derivatives in a one-pot process. Such derivatives are efficiently obtained from alkyl aryl ketones with iodoarene (including this compound), m-chloroperbenzoic acid, and trifluoromethanesulfonic acid (Kawano & Togo, 2008). This highlights its role as a catalyst in synthesizing various organic compounds.

Synthesis of Binuclear Neutral Complexes

Another application is observed in the formation of binuclear neutral complexes. This compound reacts with other compounds to form complex structures, as demonstrated in the synthesis of mixed-ligand binuclear Zn(II) 2-iodobenzoate complexes with 4-ethyl- and 3-chloropyridine. This synthesis and the subsequent analysis of the structures via X-ray crystallography emphasize its utility in creating complex chemical structures (Bondarenko & Adonin, 2021).

Intermediate in Synthesis of Biologically Active Compounds

This compound also serves as an important intermediate in the synthesis of biologically active compounds. An example is its use in producing chloro-2-oxo-butyric acid ethyl ester, a key intermediate for compounds like thiazole carboxylic acids (Yuanbiao et al., 2016).

Preparation of Hydrazone Derivatives

Additionally, it's used in preparing hydrazone derivatives. Ethyl 3-iodobenzoate, a related compound, undergoes reaction sequences leading to the formation of various hydrazone derivatives, highlighting the potential of this compound in similar processes (Jun, 2011).

Environmentally Friendly Oxidation Systems

It plays a role in developing environmentally friendly oxidation systems. For instance, a TEMPO-catalyzed alcohol oxidation system uses recyclable hypervalent iodine(III) reagents, demonstrating the potential of this compound in similar green chemistry applications (Li & Zhang, 2009).

Synthesis of Pharmaceutical Intermediates

Furthermore, this compound is used in synthesizing pharmaceutical intermediates. The creation of floxacin intermediates through continuous-flow processes, which involves rapid and efficient activation of carboxylic acids, highlights its significance in pharmaceutical manufacturing (Guo, Yu, & Su, 2020).

Safety and Hazards

作用機序

Mode of Action

It’s known that halogenated benzoates can participate in various chemical reactions, such as the formation of oximes and hydrazones . These reactions involve the nucleophilic attack of nitrogen on the carbonyl carbon of the compound, leading to the formation of a new C-N bond

Biochemical Pathways

Given its chemical structure, it might be involved in reactions at the benzylic position . .

Pharmacokinetics

Ethyl 5-chloro-2-iodobenzoate is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound is also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism . Its lipophilicity (Log Po/w) is estimated to be around 3.24, suggesting it has the potential to accumulate in fatty tissues . .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the pH of the environment, the presence of other compounds, and temperature . For instance, the compound is stored at room temperature, suggesting that it is stable under these conditions . .

特性

IUPAC Name |

ethyl 5-chloro-2-iodobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClIO2/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWPXIJQRVCSSDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)Cl)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00679836 | |

| Record name | Ethyl 5-chloro-2-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1012882-90-4 | |

| Record name | Ethyl 5-chloro-2-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[9-(2-carboxyphenyl)-6-(9H-fluoren-9-ylmethoxycarbonylamino)xanthen-3-ylidene]azanium;chloride](/img/structure/B3026484.png)

![Oxirane, [[2-(dodecyloxy)ethoxy]methyl]-](/img/structure/B3026496.png)